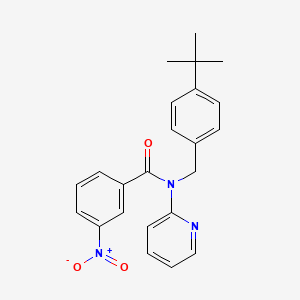![molecular formula C27H35N3O2 B11349328 1-butyl-4-{1-[4-(2,4-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11349328.png)
1-butyl-4-{1-[4-(2,4-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-BUTYL-4-{1-[4-(2,4-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound with a molecular formula of C27H35N3O2 This compound is characterized by its unique structure, which includes a benzodiazole ring, a pyrrolidinone ring, and a dimethylphenoxybutyl group
Preparation Methods
The synthesis of 1-BUTYL-4-{1-[4-(2,4-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves multiple steps, typically starting with the preparation of the benzodiazole and pyrrolidinone precursors. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon or copper iodide. Industrial production methods may involve large-scale batch reactors and continuous flow systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzodiazole ring, using reagents such as bromine or nitric acid, to introduce different substituents.
Scientific Research Applications
1-BUTYL-4-{1-[4-(2,4-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-BUTYL-4-{1-[4-(2,4-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole ring can bind to active sites on enzymes, inhibiting their activity, while the pyrrolidinone ring may interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar compounds to 1-BUTYL-4-{1-[4-(2,4-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE include:
1-BUTYL-4-{1-[4-(2,4-DIMETHYLPHENOXY)BUTYL]-1H-BENZIMIDAZOL-2-YL}PYRROLIDIN-2-ONE: This compound has a benzimidazole ring instead of a benzodiazole ring, which may result in different biological activities.
1-BUTYL-4-{1-[4-(2,4-DIMETHYLPHENOXY)BUTYL]-1H-IMIDAZOL-2-YL}PYRROLIDIN-2-ONE: The imidazole ring in this compound can lead to different interactions with molecular targets.
1-BUTYL-4-{1-[4-(2,4-DIMETHYLPHENOXY)BUTYL]-1H-PYRAZOL-2-YL}PYRROLIDIN-2-ONE: The pyrazole ring can confer unique properties to this compound, making it distinct from the benzodiazole derivative.
Properties
Molecular Formula |
C27H35N3O2 |
|---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
1-butyl-4-[1-[4-(2,4-dimethylphenoxy)butyl]benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C27H35N3O2/c1-4-5-14-29-19-22(18-26(29)31)27-28-23-10-6-7-11-24(23)30(27)15-8-9-16-32-25-13-12-20(2)17-21(25)3/h6-7,10-13,17,22H,4-5,8-9,14-16,18-19H2,1-3H3 |
InChI Key |
LKNLNPGKMHPIPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCCCOC4=C(C=C(C=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-fluorobenzyl)sulfonyl]-N-[4-(propan-2-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B11349252.png)
![3-ethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B11349256.png)
![2-(4-Chlorophenoxy)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B11349259.png)
![5-methyl-2-{1-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-benzimidazole](/img/structure/B11349269.png)

![4-[1-(3,4-dimethoxybenzyl)-1H-benzimidazol-2-yl]-1-(4-ethylphenyl)pyrrolidin-2-one](/img/structure/B11349279.png)
![Ethyl 4-({[5-(4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate](/img/structure/B11349301.png)

![2-{1-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-1H-benzimidazole](/img/structure/B11349312.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11349316.png)

![2-(2-methoxyphenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}propanamide](/img/structure/B11349341.png)

![(3-Chlorophenyl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11349343.png)
